molecular formula C9H9BrF2N2 B8152008 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine

Cat. No.: B8152008
M. Wt: 263.08 g/mol
InChI Key: MSMJLXXTTFJQKE-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine is a heterocyclic compound that features a bromine atom, a difluoro-azetidine ring, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Bromine Atom: Bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Difluoro-Azetidine Ring: The difluoro-azetidine ring can be introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the brominated pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or difluoro-azetidine sites, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or difluoro groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine or difluoro groups.

Scientific Research Applications

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoro-azetidine ring and bromine atom may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodo-phenyl-(3,3-difluoro-azetidin-1-yl)-methanone
  • 3-Bromo-5-(3,3-difluoro-azetidin-1-ylmethyl)-pyridine
  • 5-Bromo-2-chloropyrimidine

Uniqueness

5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine is unique due to the presence of both a difluoro-azetidine ring and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoroazetidin-1-yl)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c1-6-2-8(13-3-7(6)10)14-4-9(11,12)5-14/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMJLXXTTFJQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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